molecular formula C26H23ClN2OS B10778800 3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10778800
M. Wt: 447.0 g/mol
InChI Key: ACKAQJBYLPLIOW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzothiophene derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Isoquinoline Moiety: The final step involves the attachment of the isoquinoline moiety through a nucleophilic substitution reaction, where the benzothiophene derivative is reacted with a suitable isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline moiety.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-phenyl)-1-benzothiophene-2-carboxamide: Lacks the isoquinoline moiety.

    N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.

    3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the chloro substituent and the isoquinoline moiety in 3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide makes it unique. This combination of functional groups may contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H23ClN2OS

Molecular Weight

447.0 g/mol

IUPAC Name

3-chloro-N-[2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C26H23ClN2OS/c1-29-15-14-17-8-2-4-10-19(17)22(29)16-18-9-3-6-12-21(18)28-26(30)25-24(27)20-11-5-7-13-23(20)31-25/h2-13,22H,14-16H2,1H3,(H,28,30)

InChI Key

ACKAQJBYLPLIOW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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